N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including a benzo[d][1,3]dioxole moiety, a thieno[3,2-d]pyrimidine core, and an acetamide linkage. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the benzo[d][1,3]dioxole group, and the final acetamide linkage. Typical reaction conditions might include:
Formation of the thieno[3,2-d]pyrimidine core: This could involve a cyclization reaction using appropriate starting materials under acidic or basic conditions.
Introduction of the benzo[d][1,3]dioxole group: This might be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a benzo[d][1,3]dioxole derivative.
Formation of the acetamide linkage: This step could involve an amidation reaction using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the thieno[3,2-d]pyrimidine core or the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a therapeutic agent. Its complex structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms could include:
Inhibition of enzymes: The compound might inhibit specific enzymes by binding to their active sites.
Interaction with receptors: It could act as an agonist or antagonist at certain receptors.
Modulation of signaling pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thieno[3,2-d]pyrimidine derivatives or benzo[d][1,3]dioxole-containing molecules. Examples could be:
Thieno[3,2-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Benzo[d][1,3]dioxole derivatives: Molecules with the same benzo[d][1,3]dioxole moiety but different functional groups.
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its combination of functional groups and the potential for diverse biological activities. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-11-18-22(33-15)23(29)27(10-9-16-5-3-2-4-6-16)24(26-18)32-13-21(28)25-17-7-8-19-20(12-17)31-14-30-19/h2-8,12,15H,9-11,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBTBKCXVVTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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